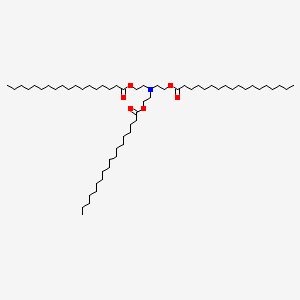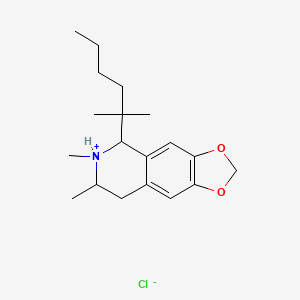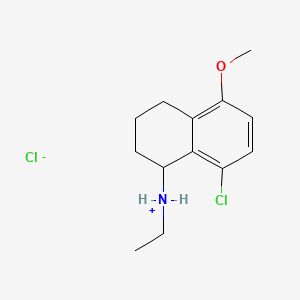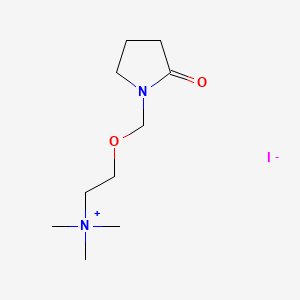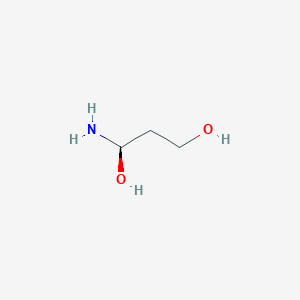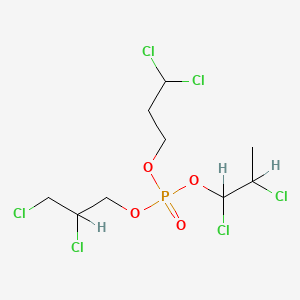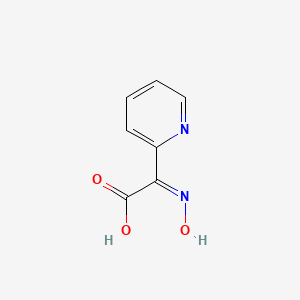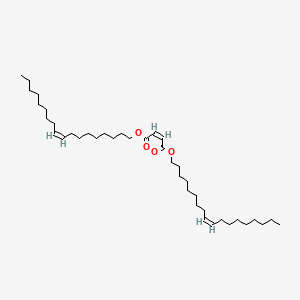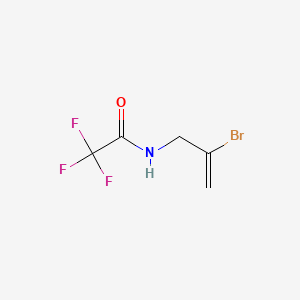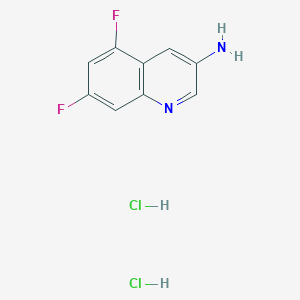
3-Amino-5,7-difluoroquinoline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5,7-difluoroquinoline dihydrochloride is a heterocyclic organic compound with the molecular formula C9H9Cl2FN2. It is a derivative of quinoline, a compound known for its wide range of applications in medicinal chemistry and material science. The presence of amino and fluoro groups in its structure enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,7-difluoroquinoline dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Fluorination: Introduction of fluorine atoms at the 5 and 7 positions of the quinoline ring.
Amination: Introduction of an amino group at the 3 position.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Amino-5,7-difluoroquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Various amine derivatives.
Substitution: Quinoline derivatives with different functional groups replacing the fluoro groups.
科学研究应用
3-Amino-5,7-difluoroquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
作用机制
The mechanism of action of 3-Amino-5,7-difluoroquinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluoro groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-Amino-7-fluoroquinoline dihydrochloride
- 4-Amino-7-fluoroquinoline
- 2-Amino-7-methoxy-3-methylquinoline hydrochloride
- 4-Amino-7,8-difluoroquinoline
Uniqueness
3-Amino-5,7-difluoroquinoline dihydrochloride is unique due to the specific positioning of the amino and fluoro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H8Cl2F2N2 |
|---|---|
分子量 |
253.07 g/mol |
IUPAC 名称 |
5,7-difluoroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H6F2N2.2ClH/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5;;/h1-4H,12H2;2*1H |
InChI 键 |
XOGYTBDNTCMQPD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1N=CC(=C2)N)F)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


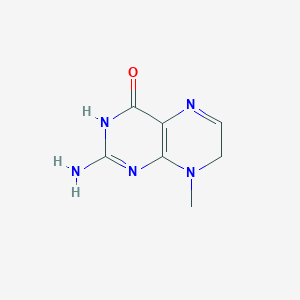
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
